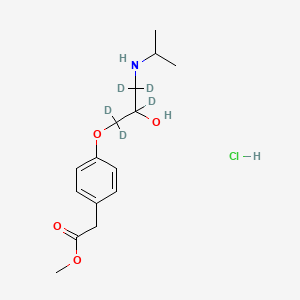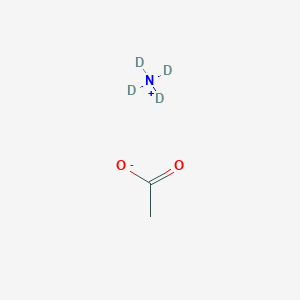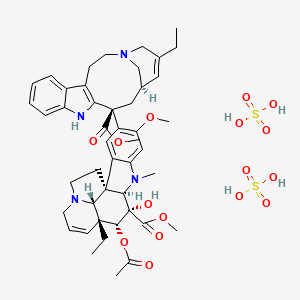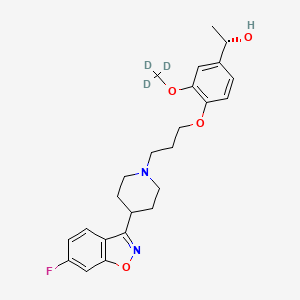
Metoprolol Acid Methyl Ester-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metoprolol Acid Methyl Ester-d5 Hydrochloride is a deuterated derivative of Metoprolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Metoprolol. The deuterium labeling helps in distinguishing the compound from its non-deuterated counterpart in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metoprolol Acid Methyl Ester-d5 Hydrochloride involves the deuteration of Metoprolol. The process typically includes the following steps:
Deuteration of Metoprolol: Metoprolol is reacted with deuterated reagents to replace hydrogen atoms with deuterium.
Esterification: The deuterated Metoprolol is then esterified using methanol in the presence of an acid catalyst to form Metoprolol Acid Methyl Ester-d5.
Hydrochloride Formation: The final step involves the conversion of the ester into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Metoprolol Acid Methyl Ester-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Metoprolol Acid Methyl Ester-d5 Hydrochloride is extensively used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism and pharmacokinetics of Metoprolol.
Biology: Employed in biological studies to understand the interaction of Metoprolol with various biological targets.
Medicine: Used in pharmacological research to study the effects of Metoprolol on cardiovascular diseases.
Industry: Utilized in the development of new beta-blockers and related compounds.
Mechanism of Action
Metoprolol Acid Methyl Ester-d5 Hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in cardiac cells. This inhibition reduces cardiac output by decreasing heart rate and contractility. The compound does not significantly affect beta-2 receptors, minimizing the risk of bronchoconstriction. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are related to the adrenergic signaling cascade.
Comparison with Similar Compounds
Metoprolol: The non-deuterated version of the compound.
Atenolol: Another selective beta-1 blocker with similar pharmacological effects.
Propranolol: A non-selective beta-blocker affecting both beta-1 and beta-2 receptors.
Uniqueness: Metoprolol Acid Methyl Ester-d5 Hydrochloride is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. This feature distinguishes it from other beta-blockers and enhances its utility in scientific research.
Properties
Molecular Formula |
C15H24ClNO4 |
|---|---|
Molecular Weight |
322.84 g/mol |
IUPAC Name |
methyl 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-4-12(5-7-14)8-15(18)19-3;/h4-7,11,13,16-17H,8-10H2,1-3H3;1H/i9D2,10D2,13D; |
InChI Key |
MCYVNMKALCGOTK-SUKSBMJQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)OC)O)NC(C)C.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)
